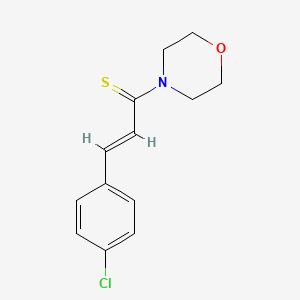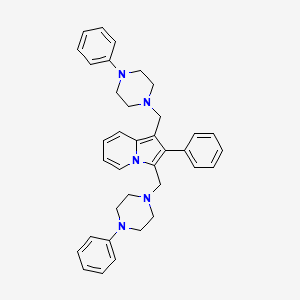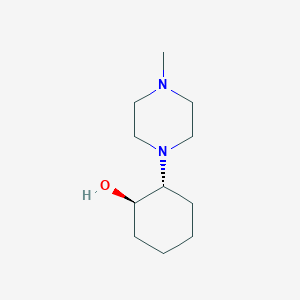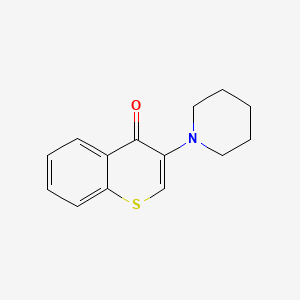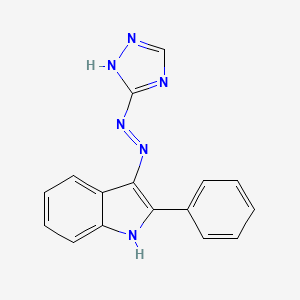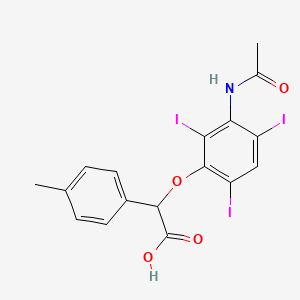
2-(3-Acetamido-2,4,6-triiodophenoxy)-2-(p-tolyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three iodine atoms, an acetylamino group, and a p-tolyl group attached to an acetic acid moiety. It is primarily used in experimental and research settings due to its specialized nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The acetylation of the amino group and subsequent coupling with a p-tolyl acetic acid derivative are crucial steps in the synthetic route. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves large-scale reactions with stringent control over reaction parameters to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential in an industrial setting .
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Medicine: Research into its potential therapeutic applications, particularly in imaging and diagnostic techniques, is ongoing.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid involves its interaction with specific molecular targets. The iodine atoms play a crucial role in its reactivity, and the acetylamino group can participate in hydrogen bonding and other interactions. The pathways involved include the modulation of enzyme activity and the alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Acetamido-2,4,6-triiodophenyl)acetic acid: Similar in structure but lacks the p-tolyl group.
Triiodothyronine (T3): A thyroid hormone with three iodine atoms, used for comparison in biological studies.
Uniqueness
2-[3-(Acetylamino)-2,4,6-triiodophenoxy]-2-(p-tolyl)acetic acid is unique due to the combination of its functional groups and the presence of three iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications .
Propriétés
Numéro CAS |
23189-44-8 |
|---|---|
Formule moléculaire |
C17H14I3NO4 |
Poids moléculaire |
677.01 g/mol |
Nom IUPAC |
2-(3-acetamido-2,4,6-triiodophenoxy)-2-(4-methylphenyl)acetic acid |
InChI |
InChI=1S/C17H14I3NO4/c1-8-3-5-10(6-4-8)15(17(23)24)25-16-12(19)7-11(18)14(13(16)20)21-9(2)22/h3-7,15H,1-2H3,(H,21,22)(H,23,24) |
Clé InChI |
JFUOZKRPLNVNTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C(=C2I)NC(=O)C)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-9-methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13813465.png)
![1,4,6-Methenocyclobuta[gh]pyrrolizine(9CI)](/img/structure/B13813472.png)
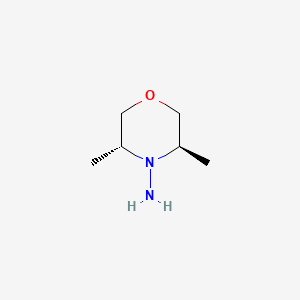
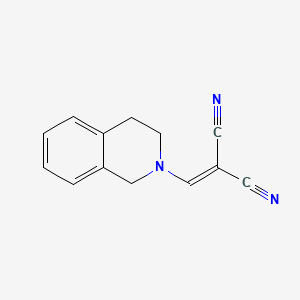
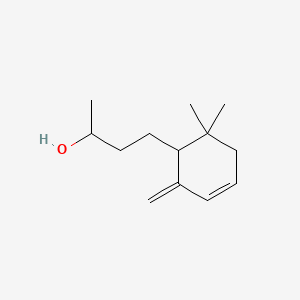
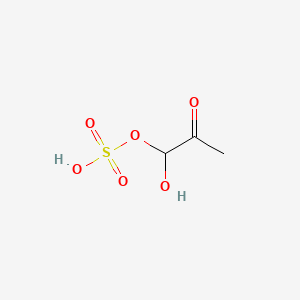
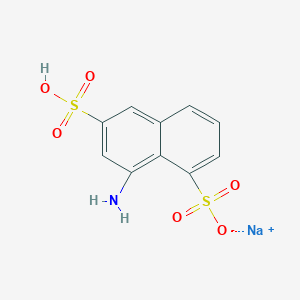
![Sodium;1-[8-(2,5-dioxopyrrol-1-yl)octanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13813502.png)
